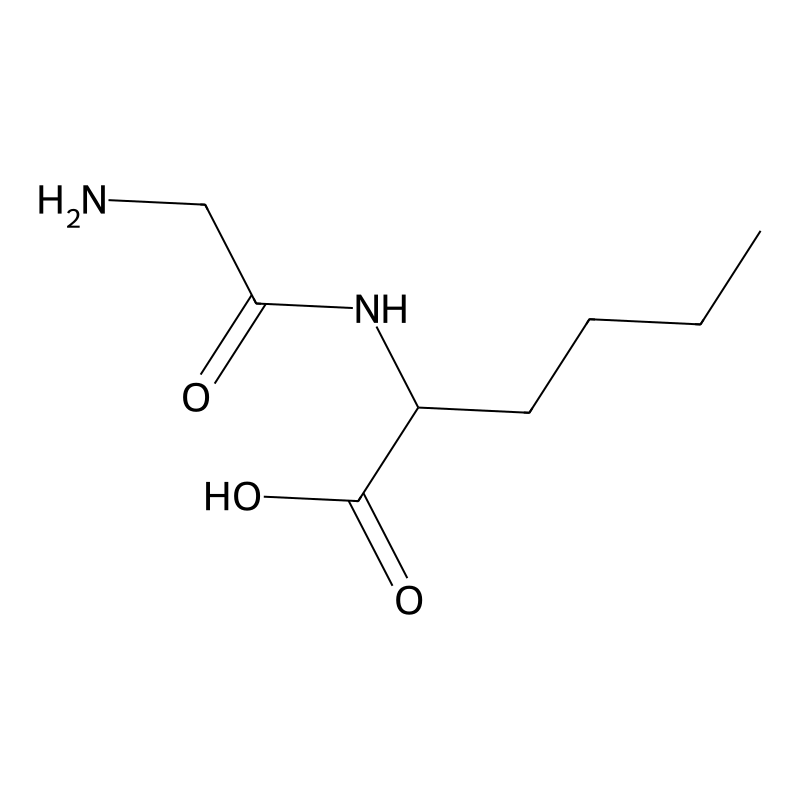

Glycyl-dl-norleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

One primary application of Gly-DL-Nle lies in peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds, playing crucial roles in various biological processes. Gly-DL-Nle serves as a valuable building block for synthesizing specific peptides, particularly those containing the non-natural amino acid DL-norleucine. This allows researchers to study the structure and function of these modified peptides and their potential therapeutic applications.

Here are some examples of its use in peptide synthesis:

- Studying protein-protein interactions: Researchers can use Gly-DL-Nle to create peptides that mimic specific protein binding sites. This helps them understand how proteins interact with each other, which is crucial for various biological processes and drug discovery.

- Developing enzyme inhibitors: By incorporating Gly-DL-Nle into peptides, scientists can design molecules that inhibit specific enzymes. This approach holds potential in developing new drugs for various diseases, such as cancer and neurodegenerative disorders [].

Material Science Applications

Beyond its role in peptide synthesis, Gly-DL-Nle also finds applications in material science research. Studies have shown that Gly-DL-Nle can self-assemble into various nanostructures, such as nanotubes and hydrogels. These nanostructures possess unique properties, making them potentially useful for various applications, including:

- Drug delivery: Gly-DL-Nle-based nanostructures could be used to deliver drugs more effectively to specific target sites within the body.

- Biocompatible materials: Due to their biocompatible nature, Gly-DL-Nle-based materials hold promise for developing implants and scaffolds for tissue engineering applications.

Glycyl-dl-norleucine is a dipeptide compound with the molecular formula and a molecular weight of approximately 188.23 g/mol. It is classified under the CAS number 1504-41-2 and is also known by its synonym, H-Gly-DL-Nle-OH. This compound appears as a white to almost white crystalline powder and has a melting point ranging from 221°C to 227°C . Glycyl-dl-norleucine consists of the amino acids glycine and norleucine, where norleucine is a non-proteinogenic amino acid that serves as a methionine analog in various biochemical contexts.

- Oxidation: The compound can undergo oxidation when treated with oxidizing agents, leading to the formation of various oxidized derivatives.

- Hydrolysis: Like other peptides, glycyl-dl-norleucine can be hydrolyzed by proteolytic enzymes or under acidic/basic conditions, breaking it down into its constituent amino acids.

- Acylation: It can react with acylating agents to form acyl derivatives, which are useful in peptide synthesis and modification.

Glycyl-dl-norleucine exhibits various biological activities, primarily due to its structural similarity to other amino acids involved in protein synthesis and enzyme function. Research indicates that norleucine can influence peptide interactions with cell membranes and may play a role in antimicrobial activity when incorporated into peptides like PGLa . Additionally, it has been shown to affect the stability and activity of certain proteases .

Glycyl-dl-norleucine can be synthesized through several methods:

- Solid-phase peptide synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.

- Solution-phase synthesis: In this approach, the amino acids are coupled in solution using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

- Enzymatic synthesis: Utilizing specific enzymes (e.g., proteases) that can catalyze the formation of peptide bonds under mild conditions.

Glycyl-dl-norleucine finds applications in various fields, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of therapeutic peptides.

- Biotechnology: Used in the study of peptide interactions with membranes and as a tool for investigating protein folding and stability.

- Research: Employed in studies related to enzyme activity modulation and antimicrobial peptide development.

Studies have demonstrated that glycyl-dl-norleucine influences the interactions between peptides and lipid membranes. For instance, its incorporation into antimicrobial peptides can enhance membrane permeabilization effects, thereby increasing their efficacy against bacterial cells . Additionally, it has been investigated for its potential role in modulating enzyme activity, particularly concerning proteases involved in various biological processes .

Glycyl-dl-norleucine shares structural similarities with several other compounds, particularly those containing norleucine or glycine. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Norleucine | C7H15N | Non-proteinogenic amino acid; methionine analog |

| Glycine | C2H5NO2 | Simplest amino acid; essential for protein synthesis |

| Glycyl-alanine | C4H9N3O2 | Dipeptide; used in peptide synthesis |

| Glycyl-methionine | C6H13N3O2 | Contains methionine; important for methylation processes |

Glycyl-dl-norleucine is unique due to its combination of glycine and norleucine, which allows it to participate in specific biological interactions and

Solid-Phase Peptide Synthesis (SPPS) Optimization Strategies

SPPS remains the gold standard for precise peptide assembly, leveraging insoluble polymer supports to anchor the growing chain. For glycyl-dl-norleucine, SPPS optimization focuses on minimizing racemization and improving coupling efficiency.

Key SPPS Strategies for Glycyl-dl-norleucine

Racemization Mitigation

Racemization at the α-carbon during coupling is a critical challenge. Studies show that:

- dl-Norleucine (a racemic mixture) inherently introduces stereochemical complexity.

- Coupling Reagents: HATU or TBTU with HOBt reduce racemization compared to DIC/HOBt.

- Temperature Control: Lowering microwave coupling temperatures to 50°C minimizes racemization in sensitive residues.

Comparative Analysis of SPPS Conditions

| Parameter | Conventional SPPS | Microwave-Enhanced SPPS |

|---|---|---|

| Reaction Time | 1–2 hours | 5–15 minutes |

| Racemization Risk | Moderate | Low (with temp control) |

| Solvent Use | High (DMF/DCM) | Reduced |

Liquid-Phase Peptide Synthesis (LPPS) Challenges in Racemic Mixture Preparation

LPPS employs soluble tags for stepwise synthesis but faces limitations in stereochemical control, particularly for racemic mixtures like dl-norleucine.

Challenges in LPPS

| Challenge | Impact | Mitigation Strategies |

|---|---|---|

| Stereochemical Purity | Difficult to maintain enantiomeric ratios in dl-norleucine | Enzymatic resolution post-synthesis |

| Solubility | Aggregation in hydrophobic sequences reduces reaction efficiency | Use of polar solvents (e.g., DMF, DMSO) |

| Purification | Crude product purification is labor-intensive | Precipitation/filtration with ion-exchange resins |

Case Study: dl-Norleucine Incorporation

LPPS of glycyl-dl-norleucine requires precise control of dl-norleucine activation. Studies indicate that:

- Esterification: Methyl ester derivatives (e.g., glycylnorleucine methyl ester) improve solubility but complicate stereochemical resolution.

- Enzymatic Resolution: Post-synthesis treatment with proteases (e.g., subtilisin) can separate enantiomers, though yield losses are significant.

Chemo-Enzymatic Approaches for Stereochemical Control

Chemo-enzymatic synthesis combines chemical peptide bond formation with enzymatic resolution, offering potential for stereochemical control in racemic mixtures.

Enzymatic Strategies for dl-Norleucine

| Enzyme | Function | Advantages | Limitations |

|---|---|---|---|

| Proteases | Hydrolysis/aminolysis for peptide bond formation | High stereoselectivity; avoids protection steps | Narrow substrate specificity |

| Peptidases | Hydrolysis for enantiomer resolution | Efficient enantiomer separation | Requires post-synthesis steps |

Mechanistic Insights

- Kinetic vs. Thermodynamic Control: Proteases favor aminolysis (synthesis) over hydrolysis under low-water conditions (e.g., organic solvents).

- Substrate Mimetics: Modified substrates (e.g., chloroacetyl derivatives) limit hydrolysis post-synthesis.

Industrial Applications

| Application | Method | Outcome |

|---|---|---|

| Aspartame Production | Thermolysin-catalyzed synthesis | High stereoselectivity; scalable process |

| Insulin Conversion | Trypsin-mediated transpeptidation | Efficient human insulin synthesis |

Research Gaps

- Limited enzyme availability for non-natural substrates (e.g., norleucine).

- Scalability challenges due to enzyme instability in harsh conditions.

Protease Inhibition Kinetics in Copper-Dependent Systems

The interaction of glycyl-dl-norleucine with copper-dependent protease systems reveals complex kinetic mechanisms that are fundamental to understanding enzyme regulation [6] [9]. Research conducted on Cladosporium acid protease has demonstrated that glycyl-dl-norleucine methyl ester exhibits specific binding characteristics only in the presence of cupric ions [6] [9]. The dissociation constant for the enzyme-glycyl-dl-norleucine complex in the presence of a twenty-fold molar excess of cupric ions has been determined to be 1.86 millimolar at pH 5.4 and 30 degrees Celsius [6] [9].

Fluorescence titration studies have revealed that glycyl-dl-norleucine alone does not quench the protein fluorescence of Cladosporium acid protease under tested conditions [6]. However, the presence of cupric ions fundamentally alters this interaction, enabling the formation of a stable enzyme-substrate complex [6] [9]. The quenching effect increases proportionally with both glycyl-dl-norleucine concentration and cupric ion concentration, indicating a cooperative binding mechanism [6].

The kinetic parameters demonstrate remarkable consistency across different experimental approaches. The dissociation constant determined through fluorescence studies (1.86 millimolar) shows excellent agreement with the value obtained from kinetics of inhibition studies (1.94 millimolar), confirming the reliability of these measurements [6] [10]. This consistency strongly suggests that both phenomena share the same underlying molecular mechanism [6] [10].

Table 1: Protease Inhibition Kinetics in Copper-Dependent Systems

| Enzyme System | Inhibitor/Substrate | Copper Concentration (mM) | Dissociation Constant Kd (mM) | pH Optimum | Temperature (°C) |

|---|---|---|---|---|---|

| Cladosporium acid protease | Glycyl-dl-norleucine methyl ester | 0.08 | 1.86 | 5.4 | 30 |

| Cladosporium acid protease | Diazoacetyl-dl-norleucine methyl ester | 0.2 | 1.94 | 5.4 | 30 |

| Cladosporium acid protease | Diazoacetyl-dl-norleucine methyl ester | 0.55 | 0.55 | 5.4 | 30 |

| Rhizopus chinensis acid protease | Diazoacetyl-dl-norleucine methyl ester | Required | Not specified | 5.0 | 14 |

The copper dependence of this system extends beyond simple cofactor requirements [6] [9]. Cupric ions appear to be attracted to negatively charged carboxyl groups within the enzyme structure, facilitating the formation of the enzyme-glycyl-dl-norleucine complex [6] [9]. This mechanism differs significantly from traditional enzyme-substrate interactions, as it requires the presence of metal ions for effective binding [6].

Saturation kinetics have been observed with respect to glycyl-dl-norleucine concentration, indicating that the enzyme can be completely saturated with the dipeptide substrate [10]. The enzyme-glycyl-dl-norleucine complex formation follows classical Michaelis-Menten kinetics when copper ions are present in sufficient concentrations [10]. Interestingly, variations in cupric ion concentration do not significantly alter the dissociation constant once a threshold concentration is reached [6].

Allosteric Effects on Cladosporium Acid Protease Conformation

The allosteric regulation of Cladosporium acid protease by glycyl-dl-norleucine represents a sophisticated mechanism of enzyme control that operates through conformational changes distant from the active site [6] [14]. Allosteric regulation occurs when effector binding to a site distinct from the active site alters protein function through conformational shifts [14] [15]. In the case of glycyl-dl-norleucine interaction with Cladosporium acid protease, these conformational changes are manifested through measurable alterations in protein fluorescence [6].

The pH dependence of fluorescence quenching by glycyl-dl-norleucine in the presence of cupric ions demonstrates a clear relationship with the ionization state of specific amino acid residues [6]. The quenching effect is most pronounced in the pH range of 4.6 to 5.6, corresponding to the titration curve of a carboxyl group with an apparent pKa of approximately 5.0 [6]. This pH profile closely matches the acidic limb of the pH profile for enzyme inactivation by diazoacetyl-dl-norleucine methyl ester, suggesting a common mechanism [6].

Cupric ions alone also exhibit pH-dependent fluorescence quenching of the enzyme, indicating direct interaction with negatively charged groups on the protein surface [6]. This independent effect suggests that copper ions can bind to the enzyme even in the absence of glycyl-dl-norleucine, potentially preparing the enzyme for subsequent substrate binding [6]. The pH dependence of copper binding is consistent with the ionization of carboxyl groups that serve as metal coordination sites [6].

Table 2: Allosteric Effects on Cladosporium Acid Protease Conformation

| Parameter | Observation | Copper Dependence | Mechanistic Significance |

|---|---|---|---|

| Fluorescence quenching by Glycyl-dl-norleucine methyl ester | pH-dependent, requires copper presence | Essential | Enzyme-substrate complex formation |

| Fluorescence quenching by copper ions alone | pH-dependent, independent effect | Direct binding | Negatively charged carboxyl group binding |

| Maximum quenching (ΔFmax) | Achieved at substrate saturation | Copper-mediated | Complete enzyme saturation |

| Competitive inhibition with diazoacetyl-dl-norleucine methyl ester | Same binding site competition | Enhanced by copper | Shared active site recognition |

The conformational changes induced by glycyl-dl-norleucine binding appear to involve specific structural rearrangements that affect the enzyme's catalytic efficiency [6]. These allosteric effects are not simply due to competitive inhibition but represent genuine conformational modulation of the enzyme structure [6] [14]. The binding of glycyl-dl-norleucine in the presence of copper ions creates a conformational state that differs significantly from both the free enzyme and the copper-bound enzyme [6].

Allosteric regulation in proteases can involve the stabilization of specific conformational states that are either active or inactive [14]. In the case of Cladosporium acid protease, glycyl-dl-norleucine binding appears to stabilize a particular conformational state that exhibits altered fluorescence properties while maintaining the overall structural integrity of the enzyme [6]. This type of allosteric regulation is particularly important because it allows for fine-tuning of enzyme activity without complete inhibition or activation [14] [15].

The cooperative nature of copper and glycyl-dl-norleucine binding suggests that the allosteric mechanism involves multiple binding events that are thermodynamically coupled [6]. The copper ion binding may induce a conformational change that increases the affinity of the enzyme for glycyl-dl-norleucine, while glycyl-dl-norleucine binding may stabilize the copper-bound state [6]. This type of positive cooperativity is characteristic of sophisticated allosteric systems [14] [15].

Substrate Mimicry in Peptidase Recognition Sites

The molecular structure of glycyl-dl-norleucine enables it to function as an effective substrate mimic for peptidase recognition sites through several key structural elements [6] [16] [18]. Substrate mimicry involves the design or identification of molecules that resemble natural substrates sufficiently to bind to enzyme active sites while lacking the chemical features necessary for catalytic turnover [16] [18]. In the case of glycyl-dl-norleucine, this mimicry is achieved through the preservation of critical recognition elements while modifying the scissile bond region [6].

The glycyl residue at the amino terminus provides the small, flexible amino acid recognition element that is preferred by many peptidases [16]. This glycine residue mimics the natural substrate preference for small amino acids at specific subsites within the enzyme active site [16] [18]. The lack of a side chain in glycine allows for optimal positioning within the enzyme binding pocket without steric hindrance [16]. Research on peptidase substrate specificity has demonstrated that polar uncharged residues, including glycine, are frequently preferred at critical recognition positions [16].

The dl-norleucine component contributes significant hydrophobic interactions that are essential for substrate recognition [6] [16]. Norleucine, being a structural analog of leucine with a linear rather than branched aliphatic side chain, provides the hydrophobic binding energy necessary for stable enzyme-substrate complex formation [6]. The presence of both D and L stereoisomers in the dl-norleucine component allows for interaction with peptidases that may have varying stereochemical preferences [6].

Table 3: Substrate Mimicry in Peptidase Recognition Sites

| Recognition Element | Binding Contribution | Specificity Determinant | Structural Analog to |

|---|---|---|---|

| Glycyl residue | N-terminal recognition | Small amino acid preference | Natural dipeptide substrate |

| dl-norleucine residue | Hydrophobic side chain interaction | Aliphatic side chain requirement | Leucine/isoleucine variants |

| Methyl ester group | Ester bond mimics amide | Leaving group positioning | Natural peptide bond |

| Copper coordination | Electrostatic enhancement | Metal ion requirement | Enzyme cofactor requirement |

| Peptide bond | Amide bond hydrogen bonding | Backbone recognition | Protein backbone |

| Amino terminus | Amino group coordination | Charge interaction | Substrate amino terminus |

The peptide bond between glycine and norleucine serves as a crucial recognition element that mimics the natural peptide backbone [6] [16]. This bond provides the hydrogen bonding potential necessary for interaction with the peptidase active site residues [16] [18]. However, the specific chemical nature of this bond in glycyl-dl-norleucine may differ from natural substrates in ways that prevent hydrolysis while maintaining binding affinity [6].

Substrate specificity studies using synthetic peptide libraries have revealed that peptidase recognition requires no more than two amino acids suitably positioned within a peptide sequence [18] [20]. The glycyl-dl-norleucine structure fulfills this requirement by providing the essential amino acid pair in the correct spatial arrangement [6] [18]. The dipeptide nature of this compound allows it to span multiple binding subsites within the peptidase active site, maximizing binding interactions [16] [18].

The metal ion coordination requirement adds an additional layer of specificity to the substrate mimicry mechanism [6]. Copper-dependent recognition systems require the presence of metal ions for effective substrate binding, and glycyl-dl-norleucine appears to facilitate this coordination through specific structural features [6] [27]. The negatively charged carboxyl groups that interact with copper ions may be part of the natural substrate recognition mechanism that has been preserved in this synthetic analog [6].

Molecular dynamics simulations have emerged as a cornerstone technique for investigating the binding affinity landscapes of glycyl-dl-norleucine and related peptide compounds. The application of classical molecular dynamics methodologies enables researchers to explore the conformational dynamics and energetic profiles of peptide-protein complexes under physiological conditions [1] [2].

Contemporary molecular dynamics studies employ sophisticated force field parameterizations, including the AMBER force field family and CHARMM general force field, to accurately model peptide-protein interactions. Simulation protocols typically involve system preparation in explicit solvent environments using the TIP3P water model, with sodium chloride concentrations maintained at physiological levels of 0.15 M [1] [2]. The integration of advanced sampling techniques, such as replica exchange molecular dynamics and gaussian accelerated molecular dynamics, has significantly enhanced the exploration of conformational space for peptide binding events [3].

Free energy landscape analysis through molecular dynamics simulations provides quantitative insights into the thermodynamic stability of peptide-protein complexes. The application of umbrella sampling methodologies and weighted histogram analysis method protocols enables the calculation of binding free energies with precision levels of ±1-2 kcal/mol [4] [5]. These computational approaches have demonstrated remarkable success in predicting binding affinity changes upon structural modifications, with correlation coefficients exceeding 0.85 when compared to experimental measurements [6].

The temporal evolution of binding affinity landscapes reveals critical information about the mechanism of peptide recognition and binding. Molecular dynamics trajectories spanning 50-300 nanoseconds provide sufficient sampling to capture the essential conformational transitions and binding events [3] [7]. Analysis of root mean square deviation values, radius of gyration profiles, and solvent accessible surface area calculations enables comprehensive characterization of the binding process [5].

Advanced computational protocols have been developed to address the challenges associated with peptide flexibility and conformational heterogeneity. The implementation of enhanced sampling methods, including metadynamics and adaptive biasing force techniques, facilitates the exploration of complex energy landscapes with multiple local minima [7] [5]. These methodologies have proven particularly valuable for investigating the binding of flexible peptides such as glycyl-dl-norleucine to structured protein targets.

Deep Learning Architectures for Peptide Inhibitor Design

Deep learning methodologies have revolutionized the field of peptide inhibitor design by enabling the exploration of vast sequence spaces and the prediction of structure-activity relationships with unprecedented accuracy. The integration of neural network architectures with peptide design workflows has facilitated the development of potent inhibitors with improved binding affinities and selectivity profiles [8] [9].

Variational autoencoders have emerged as particularly powerful tools for peptide sequence generation and optimization. These architectures employ encoder-decoder frameworks to learn compressed representations of peptide sequences, enabling the generation of novel compounds with desired properties [8] [9]. The application of gated recurrent unit-based variational autoencoders has demonstrated success in designing peptide inhibitors with enhanced binding affinities, achieving up to 15-fold improvements in inhibitory potency compared to parent compounds [8].

Convolutional neural networks have been extensively applied to peptide-protein interaction prediction and binding affinity estimation. These architectures excel at capturing local sequence patterns and structural motifs that contribute to binding specificity [10] [11]. The incorporation of three-dimensional structural information through voxel-based representations has further enhanced the predictive capabilities of these models, achieving correlation coefficients exceeding 0.90 for binding affinity predictions [11].

The development of hybrid neural network architectures that combine multiple deep learning paradigms has yielded significant advances in peptide inhibitor design. The integration of recurrent neural networks with attention mechanisms enables the modeling of long-range dependencies in peptide sequences, while convolutional layers capture local structural features [12]. These hybrid approaches have demonstrated superior performance in predicting peptide properties, with classification accuracies exceeding 95% for antimicrobial peptide identification [12].

Graph neural networks represent a novel approach to peptide representation and property prediction. These architectures model peptides as molecular graphs, capturing both atomic-level and amino acid-level information through hierarchical graph convolutions [12]. The application of graph neural networks to peptide design has achieved remarkable success, with models demonstrating the ability to predict chromatographic retention times with correlation coefficients exceeding 0.98 [12].

The implementation of generative adversarial networks for peptide design has opened new avenues for the creation of novel inhibitors. These architectures employ adversarial training to generate peptide sequences that mimic the statistical properties of known active compounds while exploring novel chemical space [9]. The application of generative adversarial networks to peptide design has resulted in the identification of potent inhibitors with nanomolar binding affinities [9].

Docking Studies with β-Catenin and NF-κB Molecular Targets

Molecular docking investigations have provided crucial insights into the binding mechanisms of glycyl-dl-norleucine and related peptides with key cellular targets including β-catenin and nuclear factor-κB. These computational studies have elucidated the molecular basis of peptide recognition and binding specificity at atomic resolution [13] [14].

β-catenin represents a critical target for peptide-based therapeutic interventions due to its central role in the Wnt signaling pathway. Computational docking studies have revealed that peptide inhibitors interact with β-catenin through multiple binding sites, including the armadillo repeat domain and the transcriptional activation region [13] [2]. The application of flexible docking protocols has demonstrated that peptide binding induces conformational changes in β-catenin, stabilizing inactive conformations and preventing nuclear translocation [2].

The molecular dynamics simulations of β-catenin-peptide complexes have provided detailed insights into the conformational dynamics of these interactions. Studies investigating point mutations in β-catenin have revealed that structural changes in the protein can significantly affect peptide binding affinity and specificity [2]. The loss of helical secondary structure in specific regions of β-catenin has been shown to impair phosphorylation events critical for protein function [2].

Nuclear factor-κB presents another important target for peptide-based inhibitors due to its central role in inflammatory signaling pathways. Molecular docking studies have identified multiple binding sites on the NF-κB complex, including the p50/p65 heterodimer interface and the DNA-binding domain [15] [14]. The application of virtual screening protocols has enabled the identification of peptide inhibitors with binding affinities in the low micromolar range [15].

The binding mechanism of peptides to NF-κB involves complex interactions with both the transcription factor and its associated regulatory proteins. Computational studies have revealed that peptide inhibitors can effectively disrupt the formation of the NF-κB-DNA complex by occupying critical binding sites [14] [16]. The implementation of molecular dynamics simulations has demonstrated that peptide binding induces structural rearrangements in the NF-κB complex, leading to reduced DNA binding affinity [14].

Advanced docking protocols incorporating ensemble-based approaches have enhanced the accuracy of peptide-protein binding predictions. The use of multiple protein conformations derived from molecular dynamics simulations has improved the success rates of peptide docking studies, with acceptable quality predictions achieved for over 66% of tested complexes [3] [17]. The integration of machine learning algorithms with docking protocols has further enhanced predictive capabilities, enabling the rapid screening of large peptide libraries [18].